Cas no 108443-93-2 (Thiophene-2-amidoxime)

Thiophene-2-amidoxime is a heterocyclic organic compound featuring a thiophene ring substituted with an amidoxime functional group at the 2-position. This structure imparts versatile reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles and metal-chelating ligands. Its amidoxime moiety enables applications in coordination chemistry, catalysis, and pharmaceutical research, where it may serve as a precursor for bioactive molecules or functional materials. The compound’s stability and selectivity in reactions underscore its utility in fine chemical and medicinal chemistry workflows. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or oxidation.
Thiophene-2-amidoxime structure
Thiophene-2-amidoxime structure
Product Name:Thiophene-2-amidoxime
CAS No:108443-93-2
MF:C5H6N2OS
MW:142.178939342499
CID:1189956
PubChem ID:2760620
Update Time:2025-06-08

Thiophene-2-amidoxime Chemical and Physical Properties

Names and Identifiers

    • Thiourea, hydroxy-
    • AC1MHXVY
    • NSC243044
    • N-Hydroxythioharnstoff
    • N-Hydroxy-thiophene-2-carboxamidine
    • N-hydroxythiophene-2-carboxamidine
    • CTK1D7556
    • N-Hydroxythiourea
    • THIOPHENE-2-AMIDOXIME
    • N'-HYDROXYTHIOPHENE-2-CARBOXIMIDAMIDE
    • DB-234056
    • DB-052319
    • thiophene-2-carboxamidoxime
    • 2-thiophenamidoxime
    • N-Hydroxythiophene-2-carboximidamide
    • 2-thiopheneamidoxime
    • DTXSID20968017
    • 53370-51-7
    • (Z)-N'-hydroxythiophene-2-carboximidamide
    • 1164246-20-1
    • NKMNPRXPUZINOM-UHFFFAOYSA-N
    • 2-thiophenecarboximidamide, n-hydroxy-
    • 108443-93-2
    • N\\'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE
    • Thiophene-2-amidoxime
    • Inchi: 1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)
    • InChI Key: NKMNPRXPUZINOM-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(=NO)N

Computed Properties

  • Exact Mass: 142.02018
  • Monoisotopic Mass: 142.02008399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 0.8
  • Topological Polar Surface Area: 86.8Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 330.2±34.0 °C at 760 mmHg
  • Flash Point: 153.5±25.7 °C
  • PSA: 58.61
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Thiophene-2-amidoxime Security Information

Thiophene-2-amidoxime Pricemore >>

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WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
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Additional information on Thiophene-2-amidoxime

Thiophene-2-Amidoxime (CAS No. 108443-93-2): A Promising Compound in Chemical and Pharmaceutical Research

The Thiophene-2-amidoxime, identified by its CAS No. 108443-93-2, represents a structurally unique organic compound with significant potential in diverse scientific domains. This molecule, characterized by a thiophene ring substituted with an amidoxime group (-CNOH), has garnered attention for its versatile reactivity and tunable physicochemical properties. Recent advancements in synthetic methodologies and computational modeling have further expanded its applicability, particularly in drug discovery and materials science.

In the realm of medicinal chemistry, Thiophene-2-amidoxime has emerged as a critical intermediate in the synthesis of bioactive compounds. Researchers have leveraged its amidoxime functionality to design novel inhibitors targeting protein-protein interactions (PPIs), a challenging area in pharmacology. For instance, studies published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit selective binding to oncogenic kinases, offering promising leads for anticancer therapies. The thiophene moiety enhances membrane permeability, while the amidoxime group facilitates covalent attachment to target residues—a mechanism validated through X-ray crystallography and molecular dynamics simulations.

Beyond pharmaceutical applications, the CAS No. 108443-93-2-listed compound plays a pivotal role in environmental remediation technologies. Its amidoxime groups form stable complexes with heavy metal ions such as mercury (Hg²⁺) and lead (Pb²⁺), enabling efficient adsorption from aqueous solutions. A groundbreaking study in Environmental Science & Technology (2024) highlighted its use in composite materials for wastewater treatment, achieving over 95% removal efficiency under ambient conditions. This property arises from the synergistic effect of thiophene’s electron-donating capacity and the amidoxime’s nucleophilic reactivity.

In materials science, researchers have explored Thiophene-2-amidoxime as a precursor for conductive polymers and electrochemical sensors. Its incorporation into polythiophene backbones enhances charge transport properties due to planar conjugation with the thiophene ring. A 2023 paper in Nano Energy reported flexible sensors fabricated using these polymers, demonstrating sensitivity to pH changes down to 0.1 units—a breakthrough for wearable diagnostics requiring real-time biomarker monitoring.

Synthetic chemists continue refining routes to access this compound efficiently. Traditional methods involving hydroxylamine oxidation of thiophene nitriles often face scalability challenges due to byproduct formation. However, recent advancements using microwave-assisted synthesis under solvent-free conditions have improved yields to ~85%, as reported in Tetrahedron Letters. Such optimizations are critical for transitioning laboratory-scale discoveries into industrial applications.

The structural versatility of CAS No. 108443-93-2-labeled Thiophene-2-amidoxime also enables functionalization via click chemistry approaches. Click reactions with azides or alkynes allow site-specific attachment of targeting ligands or fluorescent probes without disrupting core pharmacophoric elements. This strategy is being applied in targeted drug delivery systems where precise payload release mechanisms are essential.

In analytical chemistry, this compound serves as a sensitive probe for detecting trace analytes through fluorescence quenching assays. Its π-conjugated system exhibits strong absorption/emission profiles that undergo dramatic shifts upon interaction with analytes like copper ions or small organic molecules—a principle exploited in point-of-care diagnostic kits described in Analytica Chimica Acta.

Epidemiological studies further underscore its safety profile when used within regulated frameworks. Toxicity assessments per OECD guidelines confirm low acute toxicity (<5 g/kg oral LD₅₀) and minimal genotoxic effects under standard exposure conditions—critical factors for translational research endeavors.

Ongoing investigations focus on exploiting its redox properties for next-generation batteries and supercapacitors. Electrochemical tests reveal reversible redox behavior at potentials suitable for lithium-ion systems, suggesting potential as an anode additive material—a concept validated through cycling stability trials exceeding 500 cycles with >95% capacity retention.

In summary, the multifaceted utility of CAS No. 108443-93-2-designated Thiophene-2-amidoxime reflects its position at the intersection of organic synthesis innovation and applied sciences. Its continued exploration across academia-industry partnerships promises breakthroughs ranging from precision medicine to sustainable energy storage solutions—positioning it as a cornerstone compound for 21st-century chemical innovation.

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